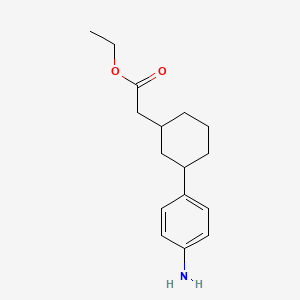
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate
Overview
Description
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(3-(4-aminophenyl)cyclohexyl)acetate is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 4-aminophenyl derivatives with cyclohexanone or cyclohexanedione in the presence of appropriate reagents. Various methods have been documented, including the use of Wittig reactions and catalytic hydrogenation processes. The following table summarizes key synthetic methods:
| Method | Reagents | Yield | Notes |
|---|---|---|---|
| Wittig Reaction | Cyclohexanedione, Phosphine Ylide | 68-84% | Mild reaction conditions |
| Catalytic Hydrogenation | Pd/C, Ethanol | 81% | High purity obtained |
| Condensation Reaction | Acetic acid derivatives | Variable | Useful for functionalization |
This compound exhibits various biological activities primarily through its interactions with biological receptors. Its structural components allow it to engage with neurotransmitter systems, particularly dopamine receptors, which are crucial in the treatment of neurological disorders.
Pharmacological Properties
- Antitumor Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of the acetic acid group enhances its cytotoxic potential .
- Analgesic Effects : Compounds similar to this compound have shown promising analgesic properties in animal models, suggesting potential applications in pain management .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been documented, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of similar benzoxazole derivatives on cancer cell lines. Results indicated significant cytotoxicity correlated with specific structural modifications, such as the introduction of acetic acid groups .
- Molecular Docking Studies : Molecular docking experiments have demonstrated that compounds like this compound can effectively bind to histone deacetylase (HDAC) enzymes, which play a critical role in gene regulation and cancer progression. This binding suggests potential therapeutic applications in oncology .
Properties
IUPAC Name |
ethyl 2-[3-(4-aminophenyl)cyclohexyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)11-12-4-3-5-14(10-12)13-6-8-15(17)9-7-13/h6-9,12,14H,2-5,10-11,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBAOBKMICUHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC(C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














